molecular formula C21H19BrClN5O4S2 B1682407 2-(4-bromo-2-chlorophenoxy)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylcarbamothioyl)acetamide

2-(4-bromo-2-chlorophenoxy)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylcarbamothioyl)acetamide

Cat. No. B1682407
M. Wt: 584.9 g/mol
InChI Key: XKZDWYDHEBCGCG-UHFFFAOYSA-N
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Description

Scientific Research Applications

ZCL278 has found applications in various scientific fields:

Mechanism of Action

ZCL278 inhibits Cdc42 by competing with GTP for binding to the protein. By disrupting Cdc42-mediated processes, it affects actin-based cellular functions. The exact molecular targets and downstream pathways involved require further investigation .

Biochemical Analysis

Biochemical Properties

ZCL278 has been shown to interact directly with Cdc42, inhibiting its functions with a Kd of 11.4 μM . This interaction disrupts the normal biochemical reactions involving Cdc42, which plays a crucial role in a variety of cellular functions, including cell morphology, endocytosis, migration, and cell cycle progression .

Cellular Effects

ZCL278 has been found to have significant effects on various types of cells and cellular processes. For instance, it suppresses Cdc42-mediated neuronal branching and growth cone dynamics, as well as actin-based motility and migration in a metastatic prostate cancer cell line (PC-3) without disrupting cell viability . It also disrupts Golgi organization, a prominent Cdc42-mediated subcellular event .

Molecular Mechanism

ZCL278 exerts its effects at the molecular level by directly binding to Cdc42 and inhibiting its functions . This binding interaction disrupts the normal functioning of Cdc42, leading to changes in gene expression and enzyme activity within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, ZCL278 has been observed to have temporal effects on cellular function. For example, in serum-starved Swiss 3T3 cells, ZCL278 significantly reduces GTP-Cdc42 (nearly 80%) and disrupts the perinuclear accumulation of active Cdc42 after 1 hour of treatment .

Transport and Distribution

It is known that ZCL278 directly binds to Cdc42 , which could potentially influence its distribution within the cell.

Subcellular Localization

It has been shown to disrupt Golgi organization, a prominent Cdc42-mediated subcellular event , suggesting that it may influence the subcellular localization of proteins involved in this process.

Preparation Methods

Synthetic Routes:

Reaction Conditions:

The exact reaction conditions (temperature, solvents, catalysts, etc.) used in the synthesis of ZCL278 remain undisclosed. Researchers typically optimize these conditions to achieve high yields and purity.

Industrial Production:

Information regarding large-scale industrial production methods for ZCL278 is limited. It is primarily available as a research chemical.

Chemical Reactions Analysis

ZCL278 undergoes various chemical reactions, although detailed studies are scarce. Here are some insights:

    Reactions Types:

    Common Reagents and Conditions:

    Major Products:

Comparison with Similar Compounds

ZCL278 stands out due to its selectivity for Cdc42. direct comparisons with other similar compounds are challenging because of limited available data. Researchers continue to explore its unique properties.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrClN5O4S2/c1-12-9-13(2)25-20(24-12)28-34(30,31)16-6-4-15(5-7-16)26-21(33)27-19(29)11-32-18-8-3-14(22)10-17(18)23/h3-10H,11H2,1-2H3,(H,24,25,28)(H2,26,27,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZDWYDHEBCGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)COC3=C(C=C(C=C3)Br)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrClN5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-bromo-2-chlorophenoxy)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylcarbamothioyl)acetamide
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2-(4-bromo-2-chlorophenoxy)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylcarbamothioyl)acetamide
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2-(4-bromo-2-chlorophenoxy)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylcarbamothioyl)acetamide
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2-(4-bromo-2-chlorophenoxy)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylcarbamothioyl)acetamide
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2-(4-bromo-2-chlorophenoxy)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylcarbamothioyl)acetamide
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2-(4-bromo-2-chlorophenoxy)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylcarbamothioyl)acetamide

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